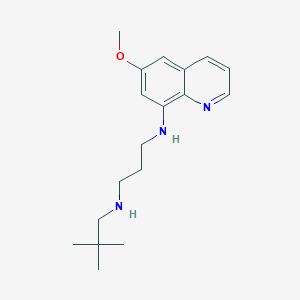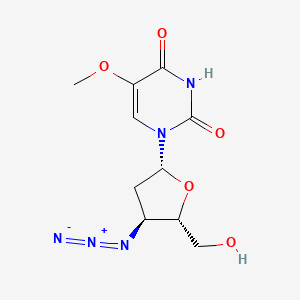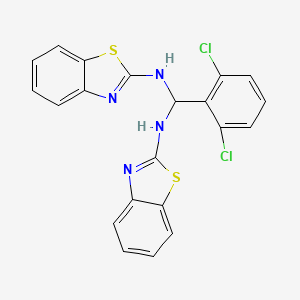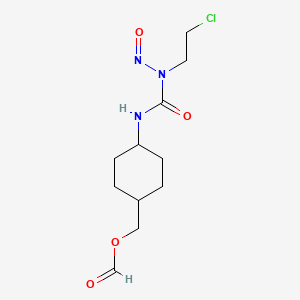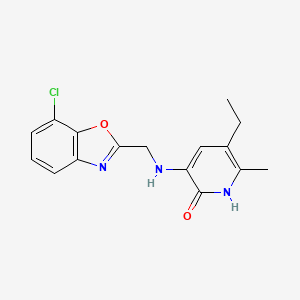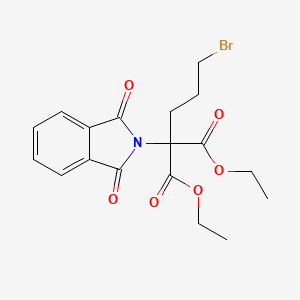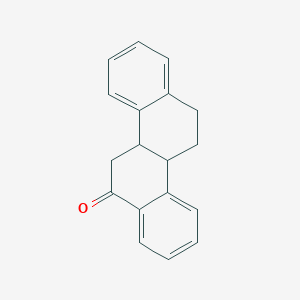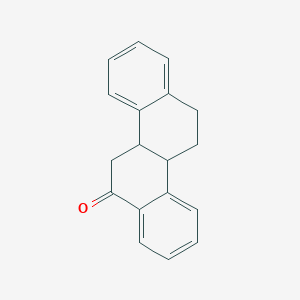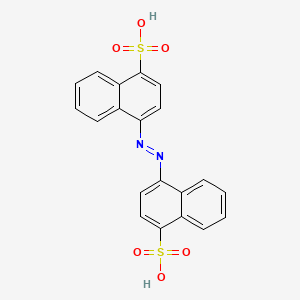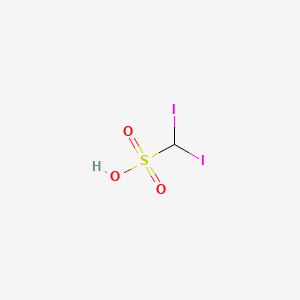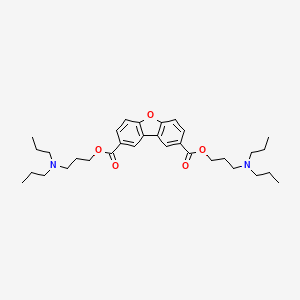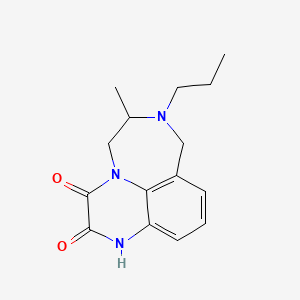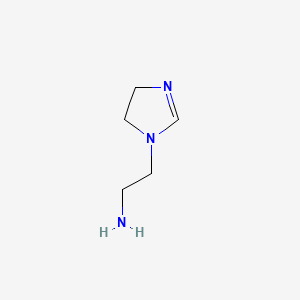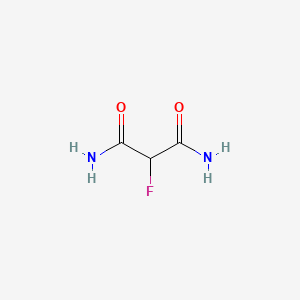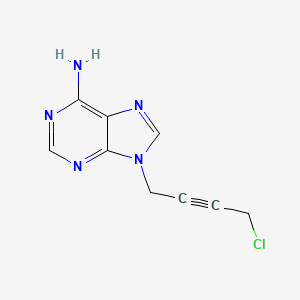
9-(4-Chloro-2-butyn)-adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chloro-2-butyn)-adenine: is a synthetic compound that belongs to the class of adenine derivatives It is characterized by the presence of a chloro-substituted butynyl group attached to the adenine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chloro-2-butyn)-adenine typically involves the alkylation of adenine with 4-chloro-2-butynyl halides. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate to deprotonate the adenine, facilitating nucleophilic substitution. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloro group in 9-(4-Chloro-2-butyn)-adenine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at moderate to high temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted adenine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction Products: Reduction typically yields hydrogenated derivatives.
科学研究应用
Chemistry:
Synthesis of Nucleoside Analogues: 9-(4-Chloro-2-butyn)-adenine is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Biology:
Molecular Probes: The compound can be used to develop molecular probes for studying nucleic acid interactions and enzyme activities.
Medicine:
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against viruses that rely on nucleic acid replication.
Industry:
Chemical Intermediates: The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-(4-Chloro-2-butyn)-adenine involves its incorporation into nucleic acids or interaction with nucleic acid-processing enzymes. The chloro-substituted butynyl group can interfere with the normal function of these biomolecules, leading to inhibition of viral replication or disruption of cellular processes. The compound may also act as a competitive inhibitor of enzymes involved in nucleic acid metabolism.
相似化合物的比较
- 9-(2-Chloroethyl)adenine
- 9-(3-Chloropropyl)adenine
- 9-(4-Chlorobutyl)adenine
Comparison:
- Structural Differences: While all these compounds have a chloro-substituted alkyl group attached to the adenine moiety, the length and position of the alkyl chain vary.
- Reactivity: The reactivity of these compounds in nucleophilic substitution reactions differs based on the steric and electronic effects of the alkyl chain.
- Applications: Each compound has unique applications based on its chemical properties. For example, 9-(4-Chloro-2-butyn)-adenine is particularly useful in the synthesis of nucleoside analogues due to the presence of the butynyl group, which can undergo further functionalization.
属性
CAS 编号 |
114987-15-4 |
|---|---|
分子式 |
C9H8ClN5 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
9-(4-chlorobut-2-ynyl)purin-6-amine |
InChI |
InChI=1S/C9H8ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,3-4H2,(H2,11,12,13) |
InChI 键 |
PKLFUPKHOXIGRC-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC#CCCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


